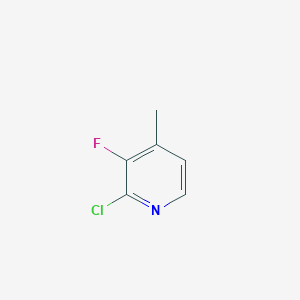

2-Chloro-3-fluoro-4-methylpyridine

Descripción

Significance of Halogenated Pyridine (B92270) Derivatives in Modern Chemistry

Halogenated pyridine derivatives are a cornerstone of modern organic synthesis, primarily due to their utility as versatile building blocks. The pyridine ring itself is a common motif in a vast number of biologically active compounds, including many approved drugs. mdpi.com The introduction of halogen atoms (F, Cl, Br, I) onto this ring system dramatically enhances its synthetic potential.

These halogen atoms can act as reactive handles, allowing for a variety of subsequent chemical transformations. For instance, they can be readily displaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions. alkalimetals.comnih.gov This enables the precise and controlled introduction of diverse molecular fragments, which is a critical aspect of drug discovery and the development of new agrochemicals. agropages.comnih.gov

Furthermore, the incorporation of halogens, particularly fluorine, can significantly influence the physicochemical properties of the final molecule. Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are crucial parameters in the design of effective pharmaceuticals. researchgate.net Chlorine atoms also play a vital role in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market. The presence of chlorine can similarly modulate a compound's biological activity and pharmacokinetic profile.

The strategic placement of different halogens on the pyridine ring, as seen in 2-Chloro-3-fluoro-4-methylpyridine, offers a sophisticated tool for fine-tuning molecular properties and constructing complex, high-value chemical entities.

Research Trajectory of this compound within Heterocyclic Chemistry

While extensive, detailed research focusing exclusively on this compound is not widely available in public literature, its research trajectory can be understood through its role as a crucial chemical intermediate. The primary application of this compound is in the synthesis of pharmaceuticals and agrochemicals. It serves as a foundational element for creating more elaborate molecules with specific biological activities, such as antibacterial or antiviral properties.

The synthesis of this compound can be approached in several ways. One common strategy involves starting with a pre-existing pyridine structure, like 4-methylpyridine (B42270), and introducing the halogen atoms through a series of halogenation reactions. Another method involves constructing the pyridine ring from acyclic precursors, strategically introducing the methyl, chloro, and fluoro substituents during the cyclization process. Transition metal-catalyzed reactions can also be employed to achieve precise synthesis.

The research interest in compounds like this compound is driven by the demand for novel, high-efficacy, and low-toxicity agrochemicals and pharmaceuticals. For example, derivatives of methylpyridine are key to producing fourth-generation pesticides, which are known for being highly effective and more environmentally compatible. agropages.com The synthesis of related compounds, such as 2-chloro-3-amino-4-methylpyridine (B1178857), is a critical step in the production of important antiviral drugs like nevirapine, which is used to treat HIV-1 infections. google.compatsnap.com This highlights the significance of the 2-chloro-4-methylpyridine (B103993) scaffold in medicinal chemistry.

The reactivity of this compound is characterized by the distinct properties of its substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. The fluorine and methyl groups also influence the electronic environment of the pyridine ring, affecting its reactivity and the properties of any resulting derivatives. This makes it a valuable component in the synthesis of herbicides, insecticides, and polymer materials.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 881891-82-3 |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Boiling Point (Predicted) | 186.4 ± 35.0 °C |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ |

| IUPAC Name | This compound |

Data sourced from PubChem and other chemical supplier databases. mdpi.com

Propiedades

IUPAC Name |

2-chloro-3-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMSTSHOZJFYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647536 | |

| Record name | 2-Chloro-3-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881891-82-3 | |

| Record name | 2-Chloro-3-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Methylpyridine

Established Synthetic Routes to 2-Chloro-3-fluoro-4-methylpyridine

Established synthetic routes are foundational to the production of this compound. These methods are typically characterized by sequential, well-documented reaction steps that allow for the gradual construction and modification of the target molecule.

Multi-step syntheses provide a high degree of control over the introduction of specific functional groups at desired positions on the pyridine (B92270) ring. These sequences can be broadly categorized into two main approaches: those that modify an existing pyridine ring and those that construct the ring from acyclic precursors.

One common strategy begins with a pre-existing pyridine derivative, which undergoes a series of reactions including halogenation and methylation. pipzine-chem.com A typical starting material for this approach is 4-methylpyridine (B42270). The synthesis proceeds by first halogenating the ring. pipzine-chem.com The electronic influence of the nitrogen atom in the pyridine ring directs the halogenation to specific positions, though achieving precise regioselectivity can be challenging and may require harsh conditions. pipzine-chem.comnih.gov

The process often involves the initial introduction of the chlorine atom. For instance, a related compound, 2-chloro-4-methylpyridine (B103993), can be prepared by reacting 3-methylpyridine (B133936) 1-oxide with phosphorus oxychloride. alkalimetals.com Following chlorination, a subsequent step is required to introduce the fluorine atom. This is often accomplished through nucleophilic substitution reactions using a suitable fluorinating reagent, which replaces another functional group on the ring to yield the final this compound product. pipzine-chem.com The synthesis of related compounds, such as 2-chloro-3-trifluoromethyl pyridine from 3-methylpyridine, also follows similar multi-step chlorination and fluorination pathways. agropages.com

Table 1: Overview of Multi-Step Synthesis via Pyridine Modification

| Starting Material | Key Transformation | Typical Reagents | Intermediate/Product Stage |

|---|---|---|---|

| 4-Methylpyridine | Halogenation | Halogenating agents | Introduction of Chlorine |

| Chlorinated Methylpyridine | Fluorination | Fluorinating agents (e.g., for nucleophilic substitution) | Introduction of Fluorine |

| 3-Methylpyridine 1-Oxide | Chlorination | Phosphorus oxychloride | Forms 2-chloro-4-methylpyridine (a precursor) alkalimetals.com |

Multi-step Reaction Sequences in this compound Synthesis

Condensation and Cyclization Strategies for Pyridine Ring Formation

An alternative to modifying an existing pyridine ring is to construct the substituted ring system from simpler, acyclic molecules. This approach involves condensation and cyclization reactions where the necessary substituents (methyl, chloro, fluoro) are incorporated into the initial building blocks. pipzine-chem.com

A prominent example involves the reaction of a suitable nitrile compound with a carbonyl-containing compound under specific conditions to construct the pyridine ring via a condensation-cyclization cascade. pipzine-chem.com For instance, a key intermediate, 2-chloro-3-amino-4-methylpyridine (B1178857), can be synthesized from the condensation and cyclization of 2-cyanoacetamide (B1669375) and 4,4-dimethoxyl-2-butanone. researchgate.net A similar pathway uses the Michael addition of ethyl cyanoacetate (B8463686) with crotonaldehyde, followed by cyclization and subsequent chemical transformations. google.com Once the 2-chloro-3-amino-4-methylpyridine intermediate is formed, the amino group can be converted to a fluoro group through a diazotization reaction followed by treatment with a fluoride (B91410) source, a process analogous to the Balz-Schiemann reaction, to yield the final product.

Table 2: Example of Pyridine Ring Formation via Condensation and Cyclization

| Precursors | Key Steps | Key Intermediate | Final Transformation |

|---|---|---|---|

| 2-Cyanoacetamide and 4,4-dimethoxyl-2-butanone | Condensation, Cyclization, Chlorination/Hydrolysis | 2-Chloro-3-cyano-4-methylpyridine | Hofmann Reaction to 2-Chloro-3-amino-4-methylpyridine researchgate.netgoogle.com |

| 2-Chloro-3-amino-4-methylpyridine | Diazotization, Fluorination | - | This compound |

Advanced Synthetic Strategies and Innovations

To overcome the limitations of traditional methods, such as harsh conditions or low yields, advanced synthetic strategies are being explored. These often involve the use of sophisticated catalysts to enhance reaction efficiency and selectivity.

Catalysis plays a crucial role in modern organic synthesis. Transition metal catalysts, in particular, are effective in promoting the formation of complex molecules like this compound. pipzine-chem.com Palladium and nickel catalysts can be used to construct the pyridine ring through coupling reactions, which can improve both reaction selectivity and yield. pipzine-chem.com

Innovations in this area include the use of bifunctional catalysts. For example, a palladium-on-carbon catalyst combined with K-10 montmorillonite (B579905) solid acid has been used for the one-pot synthesis of substituted pyridines through a domino cyclization-oxidative aromatization process. organic-chemistry.org Furthermore, cutting-edge techniques such as visible-light photoredox catalysis are being employed for pyridine synthesis via formal [5+1] cycloaddition reactions, offering new, energy-efficient pathways to these important heterocyclic compounds. organic-chemistry.org

Table 3: Examples of Advanced Catalytic Strategies for Pyridine Synthesis

| Catalytic System | Reaction Type | Benefit | Relevance |

|---|---|---|---|

| Palladium (Pd) or Nickel (Ni) | Cross-coupling | Improved selectivity and yield pipzine-chem.com | Catalytic formation of the pyridine ring |

| Pd/C/K-10 Montmorillonite | Domino Cyclization-Oxidative Aromatization | One-pot efficiency, use of solid acid catalyst organic-chemistry.org | Advanced method for constructing substituted pyridines |

| Visible-light Photoredox Catalyst | Formal [5+1] Cycloaddition | Energy-efficient, novel reaction pathway organic-chemistry.org | Modern approach to pyridine ring synthesis |

Catalytic Approaches in this compound Synthesis

Palladium-Catalyzed C-H Activation for Substituted Pyridines

Palladium-catalyzed C-H activation has become a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, making it a more atom-economical and efficient process. In the context of pyridine synthesis, palladium catalysts enable the direct functionalization of the pyridine ring at various positions.

The general mechanism involves the coordination of a palladium catalyst to the pyridine, often assisted by a directing group, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate can then react with a coupling partner (e.g., alkenes, alkynes, or aryl halides) to form the desired substituted pyridine. The catalyst is then regenerated, allowing the catalytic cycle to continue. Sterically hindered pyridine ligands have been shown to increase the reactivity in some Pd-catalyzed C-H activation reactions. researchgate.net While this method provides a versatile route to a wide range of substituted pyridines, its specific application to produce this compound is not prominently documented in publicly available research. However, the principles of C-H activation represent a viable strategy for the functionalization of a pre-existing 4-methylpyridine core.

Halogen Dance Reactions in Pyridine Functionalization

The "halogen dance" reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. biosynce.com This phenomenon allows for the introduction of functional groups at positions that are not easily accessible through classical substitution reactions. rasayanjournal.co.in For pyridines, this reaction typically involves treating a halopyridine with a strong base, such as lithium diisopropylamide (LDA), which deprotonates a ring position to form a pyridyl anion. This can then trigger the migration of the halogen atom to a different position on the ring. nih.gov

This reaction class is a useful tool for synthesizing materials with applications ranging from organic semiconductors to chiral drug scaffolds. chemicalbook.com The diversity of halogen dance reactions allows for flexible functionalization of heterocycles in ways that would be difficult or impossible through classical means. rasayanjournal.co.in While a powerful tool for creating polysubstituted pyridines, the direct application of a halogen dance reaction for the specific synthesis of this compound is not detailed in existing literature. It remains a theoretical strategy for rearranging halogens on a suitable methylpyridine precursor.

Regioselective Synthesis of this compound and Analogues

The most plausible and documented pathway to this compound involves a multi-step, regioselective synthesis starting from more accessible precursors. A key intermediate in this process is 2-Chloro-3-amino-4-methylpyridine (CAPIC). chemicalbook.com

Several methods exist for the synthesis of CAPIC. One common industrial route starts with the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline. However, this method is hampered by a lack of selectivity, producing a mixture of 3-nitro and 5-nitro isomers, and carries thermochemical hazards, especially on a large scale. chemicalbook.comgoogle.com

| Precursor | Reagents | Key Steps | Product | Reference |

| 2-Cyanoacetamide, 4,4-dimethoxyl-2-butanone | Various | Condensation, Cyclization, Chlorination/Hydrolysis, Hofmann Reaction | 2-Chloro-3-amino-4-methylpyridine | researchgate.net |

| Ethyl cyanoacetate, Acetone | Various | Condensation, Cyclization, Ammonolysis, Hofmann Degradation | 2-Chloro-3-amino-4-methylpyridine | patsnap.com |

| 2-chloro-4-methyl-3-nitropyridine | Not specified | Reduction | 2-Chloro-3-amino-4-methylpyridine | chemicalbook.com |

With the key intermediate, 2-Chloro-3-amino-4-methylpyridine, in hand, the final step is the conversion of the 3-amino group to a fluoro group. This is typically achieved through a Balz-Schiemann reaction or a related diazotization-fluorination protocol. A patented method for the analogous conversion of 2-chloro-3-aminopyridine to 2-chloro-3-fluoropyridine (B99640) involves a one-pot process using tert-butyl nitrite (B80452) and copper fluoride as the fluorinating agent. This reaction is conducted under mild conditions (0-60 °C) and provides stable yields, making it suitable for potential scale-up. google.com Applying this methodology to 2-Chloro-3-amino-4-methylpyridine presents a direct and regioselective route to the target compound, this compound.

| Starting Material | Reagents | Reaction Type | Product | Yield | Reference |

| 2-chloro-3-aminopyridine | tert-Butyl nitrite, Copper (II) fluoride | Diazotization / Fluorination | 2-chloro-3-fluoropyridine | >60% | google.com |

Green Chemistry Principles in this compound Production

Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. numberanalytics.com For the synthesis of pyridine derivatives, this involves developing methods that are more sustainable than traditional approaches, which often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Green chemistry strategies applicable to the synthesis of this compound and its intermediates include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products. nih.govresearchgate.net

Use of Greener Catalysts: Employing recyclable catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, can simplify product purification and reduce waste. researchgate.net

Solvent-Free or Alternative Solvents: Conducting reactions under solvent-free conditions or using environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. biosynce.comresearchgate.net

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step (one-pot) improves efficiency, reduces waste, and simplifies procedures. rasayanjournal.co.in

While specific green synthesis protocols for this compound are not extensively published, the principles of green chemistry offer a framework for optimizing its production to be more economically and environmentally sustainable. rasayanjournal.co.innumberanalytics.com

Large-Scale Synthesis Considerations for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations.

Safety and Hazard Management: As noted, traditional nitration methods for producing the 2-chloro-3-amino-4-methylpyridine precursor pose significant "run-away" reaction risks, making them unsuitable for large-scale production. chemicalbook.comgoogle.com Alternative, safer routes are essential.

Equipment: Certain reactions, such as those involving dichlorination and subsequent dehalogenation, may require specialized and expensive manufacturing equipment, impacting the economic feasibility of a synthetic route. google.com

Purification and Isomer Control: The chlorination of methylpyridines can often lead to mixtures of isomers. For instance, the chlorination of 3-methylpyridine 1-oxide can produce both 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine. Developing methods that offer high regioselectivity is crucial to avoid costly and difficult separation processes like fractional distillation on a large scale.

The development of robust, safe, and cost-effective synthetic methods is a key challenge for the industrial production of highly substituted pyridines like this compound.

Chemical Reactivity and Transformation of 2 Chloro 3 Fluoro 4 Methylpyridine

Nucleophilic Substitution Reactions of 2-Chloro-3-fluoro-4-methylpyridine

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a prime site for nucleophilic attack.

Common nucleophiles for this type of reaction include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would be expected to yield 2-methoxy-3-fluoro-4-methylpyridine. The general scheme for such a reaction involves the attack of the nucleophile on the C-2 position, leading to the displacement of the chloride ion.

The synthesis of this compound itself can be achieved through various methods, including the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine scaffold through halogenation and methylation reactions. pipzine-chem.com For example, a multi-step synthesis could involve the formation of the pyridine ring first, followed by the strategic introduction and optimization of the chloro, fluoro, and methyl groups. pipzine-chem.com Transition metal catalysis can also be employed to facilitate these transformations, improving selectivity and yield. pipzine-chem.com

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-3-fluoro-4-methylpyridine |

| Amine | Ammonia (NH₃) | 2-Amino-3-fluoro-4-methylpyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-4-methyl-2-(phenylthio)pyridine |

This table presents expected products based on the general reactivity of 2-chloropyridines. Actual reaction conditions and yields would require experimental verification.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org this compound, as a heteroaryl halide, is a suitable substrate for several of these transformations. The chlorine atom at the 2-position serves as the electrophilic partner in these reactions. The reactivity of chloropyridines in such couplings can sometimes be challenging, a phenomenon often referred to as the "2-pyridyl problem," which can be influenced by the coordination of the pyridine nitrogen to the palladium catalyst. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these difficulties. nih.gov

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. google.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. google.com In the context of this compound, a Suzuki coupling would involve its reaction with an aryl or vinyl boronic acid to form a new carbon-carbon bond at the 2-position.

The general catalytic cycle involves the oxidative addition of the this compound to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. acs.org

Table 2: Representative Suzuki Coupling Reactions of this compound

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Fluoro-4-methyl-2-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 3-Fluoro-2-(4-methoxyphenyl)-4-methylpyridine |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 3-Fluoro-4-methyl-2-vinylpyridine |

This table illustrates potential Suzuki coupling reactions. Specific conditions and outcomes would need to be determined experimentally.

Heck Coupling Applications

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction typically proceeds with high stereoselectivity. mdpi.com For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a substituted alkene at the 2-position of the pyridine ring.

The mechanism involves the oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. mdpi.com

Table 3: Representative Heck Coupling Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-3-Fluoro-4-methyl-2-styrylpyridine |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Ethyl 3-(3-fluoro-4-methylpyridin-2-yl)acrylate |

This table provides hypothetical examples of Heck reactions. Experimental validation is necessary to confirm these transformations.

Kumada Coupling Applications

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. mdpi.comorganic-chemistry.org This reaction is effective for forming carbon-carbon bonds between aryl, vinyl, or alkyl groups. mdpi.com The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, would yield the corresponding 2-substituted pyridine.

A significant advantage of the Kumada coupling is the direct use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of these reagents can limit the functional group tolerance of the reaction. organic-chemistry.org The choice of catalyst and reaction conditions is critical to control the reaction and achieve good yields. mdpi.comresearchgate.net

Table 4: Representative Kumada Coupling Reactions of this compound

| Grignard Reagent | Catalyst | Solvent | Product |

| Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | 3-Fluoro-4-methyl-2-phenylpyridine |

| Ethylmagnesium chloride | Pd(PPh₃)₄ | Diethyl ether | 2-Ethyl-3-fluoro-4-methylpyridine |

This table shows potential Kumada coupling reactions. The feasibility and outcome of these reactions require experimental investigation.

Stille Coupling Applications

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. pipzine-chem.com This method is known for its versatility and the stability of the organotin reagents, although their toxicity is a significant drawback. acs.org The reaction tolerates a wide variety of functional groups. acs.org

In a Stille coupling, this compound would react with an organostannane, such as a vinyl or aryl tributyltin derivative, in the presence of a palladium catalyst to form a new carbon-carbon bond. pipzine-chem.com

Table 5: Representative Stille Coupling Reactions of this compound

| Organostannane | Catalyst | Additive | Solvent | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 3-Fluoro-4-methyl-2-phenylpyridine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | THF | 3-Fluoro-4-methyl-2-vinylpyridine |

This table illustrates possible Stille coupling reactions. These examples are based on general principles and require experimental confirmation.

Hiyama Cross-Coupling Reaction Applications

The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. organic-chemistry.org A key feature of this reaction is the need for an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transmetalation step. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity and stability. organic-chemistry.org

For this compound, a Hiyama coupling with an organosilane, such as phenyltrimethoxysilane, would lead to the formation of a biaryl compound. Research has shown that the presence of a nitrogen atom alpha to the silyl (B83357) group on the pyridine ring is beneficial for the reaction. nih.gov

Table 6: Representative Hiyama Coupling Reactions of this compound

| Organosilane | Catalyst | Activator | Solvent | Product |

| Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | 3-Fluoro-4-methyl-2-phenylpyridine |

| Vinyltrimethoxysilane | [Pd(allyl)Cl]₂ | TBAF | Dioxane | 3-Fluoro-4-methyl-2-vinylpyridine |

This table provides hypothetical examples of Hiyama coupling reactions. The successful execution of these reactions would depend on specific, optimized experimental conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This effect is compounded by the presence of the electronegative chloro and fluoro substituents. However, the electron-donating methyl group at the 4-position can increase the electron density of the ring, particularly at the adjacent C3 and C5 positions, thereby facilitating electrophilic attack at these sites to some extent. pipzine-chem.com

The directing effects of the substituents on this compound are complex. The ring nitrogen and the C2-chloro and C3-fluoro groups are deactivating and direct incoming electrophiles primarily to the C5 position. Conversely, the C4-methyl group is an activating ortho-, para-director, also favoring substitution at the C3 and C5 positions. The combined influence strongly suggests that any electrophilic substitution would preferentially occur at the C5 position, which is ortho to the activating methyl group and meta to the deactivating chloro group.

While specific studies on the electrophilic substitution of this compound are not extensively documented, related compounds provide insight. For instance, the nitration of 2-chloro-3-fluoropyridine (B99640) is known to yield 2-chloro-3-fluoro-5-nitropyridine. sigmaaldrich.comnih.gov This supports the prediction that nitration of this compound would likely produce 2-Chloro-3-fluoro-4-methyl-5-nitropyridine.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents (Typical) | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-3-fluoro-4-methyl-5-nitropyridine |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-chloro-3-fluoro-4-methylpyridine |

Functional Group Interconversions on this compound

Functional group interconversions offer pathways to modify the existing substituents on the this compound core, enabling the synthesis of a variety of derivatives. Key transformations involve the pyridine nitrogen and the 4-methyl group.

N-Oxide Formation: The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). prepchem.comgoogle.com The synthesis of 2-chloro-3-fluoropyridine N-oxide has been specifically documented, proceeding with hydrogen peroxide at elevated temperatures. prepchem.com This reaction alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Oxidation of the Methyl Group: The methyl group at the C4 position can be oxidized to a carboxylic acid group. This is a common transformation for methylpyridines, often employing strong oxidizing agents like potassium permanganate (B83412) or molecular halogen in the presence of water and actinic radiation. google.comnih.gov This conversion of the methyl group into a carboxyl group provides a handle for further synthetic modifications, such as esterification or amide bond formation.

Table 2: Key Functional Group Interconversion Reactions

| Starting Functional Group | Reagents | Resulting Functional Group | Product Example |

|---|---|---|---|

| Pyridine Nitrogen | H₂O₂ / Acetic Acid | N-Oxide | This compound N-oxide |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Fluoro 4 Methylpyridine

X-ray Crystallography for Solid-State Structure Determination

A definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and behavior of a compound.

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for 2-Chloro-3-fluoro-4-methylpyridine has not been reported in publicly accessible databases. The absence of this specific crystallographic data means that experimental values for its unit cell parameters, space group, and precise intramolecular geometry are not available.

However, valuable insights into the expected solid-state structure of this compound can be gleaned from the crystallographic analysis of closely related substituted pyridines. The interplay of halogen atoms (chlorine and fluorine) and the methyl group on the pyridine (B92270) ring is expected to govern the crystal packing through a variety of non-covalent interactions.

For instance, studies on other halogenated methylpyridines reveal the significant role of C-H···F, C-H···Cl, and π-π stacking interactions in the formation of their supramolecular architectures. The electrostatic properties of the substituents—the electron-withdrawing nature of the halogens and the electron-donating character of the methyl group—are anticipated to create a complex distribution of charge on the aromatic ring, influencing how the molecules arrange themselves in a crystalline lattice.

To illustrate the structural effects of substituents on the pyridine ring, we can examine available data for analogous compounds. While not a direct representation of this compound, the structural information for these relatives provides a useful comparative framework.

A pertinent example is the related compound, 2-Chloro-4-methyl-3-nitropyridine. Although a full crystallographic analysis is not available, computational studies based on experimental data for similar structures have provided some insight into its geometry. For this molecule, the mean C-C bond distance within the pyridine ring is calculated to be 1.387 Å. This is slightly shorter than the mean C-C bond distance of 1.394 Å observed in unsubstituted pyridine, a difference attributed to the electronic influence of the substituents. The C-H bond distances in this nitro-substituted analogue are reported to be around 1.081 Å. Furthermore, significant distortions in the bond angles of the pyridine ring are noted, with the C-C-C bond angle at the point of substitution for the -Cl and -NO2 groups being larger than 120°, while the angle at the methyl-substituted carbon is less than 120°.

The crystal packing in such substituted pyridines is often stabilized by a network of weak intermolecular forces. The presence of both hydrogen-bond donors (the methyl C-H groups) and acceptors (the nitrogen atom and the halogen atoms) suggests that C-H···N and C-H···halogen hydrogen bonds are likely to be significant in the solid-state assembly.

Below is a comparative table of structural information for related substituted pyridine compounds, which helps in postulating the potential structural characteristics of this compound.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-Chloro-4-methyl-3-nitropyridine | Not Reported | Not Reported | Calculated bond length and angle distortions noted. | nih.gov |

| 6-Chloro-3-fluoro-2-methylpyridine | Not Reported | Not Reported | Mention of C–H···π interactions and a dihedral angle of 59.8° between rings in a related derivative. | bldpharm.com |

It is important to emphasize that the data in the table above is for analogous compounds and should be interpreted with caution. A definitive structural elucidation for this compound awaits a dedicated single-crystal X-ray diffraction study. Such an investigation would be invaluable for a complete understanding of its chemical and physical properties.

Computational Chemistry and Theoretical Studies on 2 Chloro 3 Fluoro 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityazurewebsites.netresearchgate.netnanobioletters.combldpharm.comresearchgate.net

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-3-fluoro-4-methylpyridine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic signatures. researchgate.net These calculations provide a foundational understanding of the molecule's inherent stability and reactivity by mapping its electron density distribution.

Theoretical studies on similar pyridine (B92270) derivatives, such as 3-halopyridines, have demonstrated that DFT methods accurately predict geometric parameters like bond lengths and angles, which are often in good agreement with experimental data from X-ray diffraction. researchgate.net For instance, the introduction of halogen substituents on the pyridine ring is known to cause subtle but significant changes in the ring's geometry. In 2-halopyridines, a shortening of the N–C(2) bond is a commonly observed effect. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO)nanobioletters.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For aromatic systems like this compound, HOMO and LUMO orbitals are typically π-orbitals distributed over the pyridine ring. The precise energy values and distribution of these orbitals are influenced by the substituents (-Cl, -F, and -CH3). Computational studies on related compounds show that these frontier orbitals are essential for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Substituted Pyridine (Note: Data is illustrative of the type of information obtained from DFT calculations, as specific values for this compound are not available in the cited literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.0 |

| LUMO Energy | -1.5 |

Natural Bond Orbital (NBO) Analysisnanobioletters.combldpharm.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized, Lewis-like bonding patterns (bonds, lone pairs, antibonds). wisc.edu This method is used to analyze charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

In the context of this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the electronegative influence of the nitrogen, fluorine, and chlorine atoms. Studies on similar molecules, like 2-chloro-7-methylquinoline-3-carbaldehyde, use NBO analysis to investigate the stability derived from intramolecular charge-transfer interactions, such as those between filled (donor) and empty (acceptor) orbitals. dergi-fytronix.com These interactions, particularly π-π* transitions within the aromatic ring, are key to understanding the molecule's electronic stability. dergi-fytronix.com

Vibrational Frequency Calculationsazurewebsites.netresearchgate.netnanobioletters.combldpharm.com

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By using DFT methods, a molecule's fundamental vibrational modes can be calculated and compared with experimental spectroscopic data. This comparison serves as a validation of the computed molecular structure. researchgate.net

For halogenated pyridines, DFT calculations have shown excellent agreement with experimental vibrational spectra. researchgate.netresearchgate.net The calculated frequencies help in the precise assignment of vibrational bands observed in FTIR and Raman spectroscopy. For this compound, specific vibrational modes would be associated with the stretching and bending of the C-Cl, C-F, and C-H bonds, as well as the characteristic vibrations of the pyridine ring. Studies on 2- and 3-fluoropyridine (B146971) show that C-F bond stretching frequencies are similar to those in fluorobenzene, indicating the influence of the aromatic ring's π-bonding system. researchgate.net

Quantum Chemical Calculations for Prediction of Reactivity and Selectivitynanobioletters.combldpharm.com

Quantum chemical calculations provide a quantitative framework for predicting the reactivity and regioselectivity of chemical reactions. By analyzing parameters derived from the electronic structure, such as the HOMO-LUMO gap, electrostatic potential maps, and NBO analysis, one can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, the distribution of electron density is highly asymmetric due to the presence of three different substituents. The electronegative fluorine and chlorine atoms withdraw electron density, while the methyl group donates it. An electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites susceptible to attack. The nitrogen atom, with its lone pair, typically represents a region of negative potential. Such calculations are crucial for understanding the molecule's behavior in synthesis and its potential interactions with biological targets.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not prominently available in existing literature, this technique would be valuable for understanding its behavior in different environments, such as in solution or in complex with other molecules. MD simulations could provide insights into its conformational dynamics, solvation properties, and how it interacts with a biological receptor site, which is essential information for fields like materials science and drug design.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are increasingly used to build these relationships. Although specific SAR studies for this compound are not detailed in the searched literature, its structural analogs are known to be important in medicinal chemistry.

Computational SAR involves generating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to build a quantitative model (QSAR) that predicts the activity of new, untested compounds. For a molecule like this compound, descriptors would be calculated using methods like DFT. These descriptors would then be used to understand how modifications to the pyridine ring—such as changing the position or type of halogen—would affect its activity, guiding the design of more potent and selective analogs.

Q & A

Q. What are the standard synthetic routes for 2-chloro-3-fluoro-4-methylpyridine?

The synthesis typically involves halogenation and functionalization of pyridine precursors. Key methods include:

- Substitution reactions : Sodium azide or potassium thiocyanate can replace halogens under controlled conditions .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids introduces aryl/alkyl groups at specific positions .

- Methylation : Methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, depending on ring activation .

Q. Example Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ (catalyst) | Chlorinated intermediate | |

| Fluorination | KF, DMF (solvent), 80°C | Fluorinated derivative |

Q. How is this compound characterized structurally?

Key techniques include:

Q. What are the reactivity trends of this compound?

- Electrophilic substitution : The electron-withdrawing Cl and F groups deactivate the ring, directing incoming electrophiles to the C5 position .

- Nucleophilic displacement : Chlorine at C2 is susceptible to substitution with amines or thiols under basic conditions .

- Stability : The methyl group at C4 enhances steric protection, reducing decomposition under acidic/basic conditions .

Advanced Research Questions

Q. How does regioselectivity impact functionalization of this compound?

Regioselectivity is governed by electronic and steric factors:

Q. Experimental Design :

- Use in situ IR spectroscopy to monitor reaction intermediates.

- Compare yields of products from halogenation (e.g., bromination) at varying temperatures .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Q. Contradiction Analysis :

Q. How can computational modeling predict the biological activity of derivatives?

- Docking studies : Use Schrödinger Suite or AutoDock to assess binding affinity to target enzymes (e.g., kinases) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from in vitro assays .

Q. What role does this compound play in fragment-based drug discovery?

Q. Case Study :

- A derivative showed 90% inhibition of EGFR-T790M in NSCLC cell lines at 10 µM .

Q. How do environmental factors influence its stability in storage?

Q. What strategies address contradictions in reported synthetic yields?

- Reaction monitoring : Employ inline PAT (Process Analytical Technology) to optimize reaction time/temperature .

- Catalyst screening : Compare Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency .

Q. How is this compound used in structure-activity relationship (SAR) studies for agrochemicals?

- Herbicidal activity : Modify the C3-F to CF₃ to enhance lipid membrane penetration .

- Insecticidal analogs : Replace C4-Me with -OCH₃ to improve phloem mobility in plants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.